4-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
4-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones It is characterized by the presence of a bromine atom, a pyrazole ring, and a dimethoxyphenyl group
Preparation Methods
The synthesis of 4-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-bromo-1H-pyrazole-5-carbohydrazide with 3,4-dimethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
4-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research has indicated that this compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
4-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound also contains a bromine atom and a hydrazone group but differs in the substitution pattern on the phenyl ring.
N’-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide: This compound has a similar hydrazone structure but includes a thienyl group and a trifluoromethyl group.
The uniqueness of 4-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13BrN4O3 |
---|---|
Molecular Weight |
353.17 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C13H13BrN4O3/c1-20-10-4-3-8(5-11(10)21-2)6-15-18-13(19)12-9(14)7-16-17-12/h3-7H,1-2H3,(H,16,17)(H,18,19)/b15-6+ |
InChI Key |
OHFTVQGNRAKEPP-GIDUJCDVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=NN2)Br)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=NN2)Br)OC |
Origin of Product |
United States |
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